molecular formula C22H27NO4 B14191615 Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920270-52-6

Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14191615
CAS No.: 920270-52-6
M. Wt: 369.5 g/mol
InChI Key: PFFCAYKRJAIGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of nitroaromatic esters. This compound is characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a biphenyl structure with an octyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the nitration of a biphenyl derivative followed by esterification. One common method is the nitration of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

    Substituted biphenyls: Formed by nucleophilic aromatic substitution.

Scientific Research Applications

Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: As a potential intermediate in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitro-4-methyl[1,1’-biphenyl]-4-carboxylate
  • Methyl 2-nitro-4-ethyl[1,1’-biphenyl]-4-carboxylate
  • Methyl 2-nitro-4-propyl[1,1’-biphenyl]-4-carboxylate

Uniqueness

Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological systems.

Properties

CAS No.

920270-52-6

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

methyl 3-nitro-4-(4-octylphenyl)benzoate

InChI

InChI=1S/C22H27NO4/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)20-15-14-19(22(24)27-2)16-21(20)23(25)26/h10-16H,3-9H2,1-2H3

InChI Key

PFFCAYKRJAIGRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.